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Compound of Interest

Compound Name: N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and biological

properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula

C8H4N2O5. This document details its physicochemical characteristics, synthesis,

spectroscopic data, and safety information. A significant focus is placed on its pharmacological

activity as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes

detailed experimental protocols for its synthesis and for assays relevant to its biological activity.

Furthermore, it visualizes the associated signaling pathways and experimental workflows using

Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and

experimental application.

Chemical Information
6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-

position of the quinoxaline core. This substitution significantly influences its electronic

properties and biological activity.
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Property Value Reference

IUPAC Name
6-nitro-1,4-dihydroquinoxaline-

2,3-dione
[1]

Molecular Formula C8H4N2O5

Molecular Weight 207.14 g/mol [2]

CAS Number 2379-56-8 [1][3]

Appearance Yellow solid [3]

Melting Point 345-347 °C [2][3]

Solubility
Soluble in DMF, sparingly

soluble in water.
[2]

InChI Key
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.
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Technique Expected Peaks/Signals

¹H NMR

Aromatic protons (~7.1 ppm), N-H protons

(~11.9 ppm). The electron-withdrawing nitro

group at the 6-position influences the chemical

shifts of the aromatic protons.

¹³C NMR
Carbonyl carbons (~155.7 ppm), Aromatic

carbons (115-127 ppm).

IR (cm⁻¹) N-H stretch (~3445), C=O stretch (~1681).

UV-Vis (λmax)

Expected absorption maxima in the UV-Vis

region, influenced by the conjugated quinoxaline

system and the nitro chromophore.

Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 207.

Synthesis and Experimental Protocols
The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of

a substituted o-phenylenediamine with an oxalic acid derivative.

Synthesis of 6-Nitroquinoxaline-2,3-dione
A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic

acid.

Experimental Protocol:

Reactants: 4-nitro-o-phenylenediamine and oxalic acid.

Conditions: Acidic reflux.

Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic

solution. The reaction progress is monitored by thin-layer chromatography. Upon completion,

the reaction mixture is cooled, and the precipitated product is collected by filtration, washed,

and dried.[2]
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Typical Yield: Approximately 78%.[2]

4-nitro-o-phenylenediamine

6-Nitroquinoxaline-2,3-dione

Condensation
(Acidic Reflux)

Oxalic Acid

Click to download full resolution via product page

Synthesis of 6-Nitroquinoxaline-2,3-dione.

Biological Assays
This assay determines the binding affinity of the compound to AMPA receptors.

Experimental Protocol:

Materials: Test compound, [³H]AMPA (radioligand), rat cortical membrane preparation,

binding buffer.

Procedure:

Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.

Incubate the test compound with [³H]AMPA and the rat cortical membrane preparation.

Separate bound and free radioligand by rapid filtration.

Quantify radioactivity using liquid scintillation counting.

Calculate the IC50 value by plotting the percentage of specific binding against the

compound concentration.[4]
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Workflow for a radioligand binding assay.

This technique measures the effect of the compound on AMPA receptor-mediated currents in

neurons.

Experimental Protocol:

Preparation: Prepare acute brain slices (e.g., hippocampus).

Recording:

Establish a whole-cell patch-clamp configuration on a neuron.

Hold the neuron at a negative membrane potential (e.g., -70 mV).

Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating

afferent fibers.

Drug Application:
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Record a stable baseline of EPSCs.

Bath-apply 6-Nitroquinoxaline-2,3-dione at various concentrations.

Measure the reduction in the EPSC amplitude to determine the inhibitory effect.[5][6][7]

Biological Activity and Mechanism of Action
6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate

receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily

attributed to its ability to block the excitatory neurotransmission mediated by these receptors.

Target Receptor Activity IC50 / Ki Reference

AMPA Receptor
Competitive

Antagonist

NBQX (a close

analog): Ki = 63 nM
[8]

Kainate Receptor
Competitive

Antagonist

NBQX (a close

analog): Ki = 78 nM
[8]

Antagonism of AMPA and Kainate Receptors
By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-

2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the

receptor's ion channel prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron,

thereby reducing neuronal depolarization and excitability. This mechanism underlies its

neuroprotective and anticonvulsant properties.

Signaling Pathways
The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts

downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.

Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn

activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of

Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-

2,3-dione can inhibit this pathway.
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AMPA receptor signaling pathway and its inhibition.

Kainate receptors can modulate neurotransmitter release through both ionotropic and

metabotropic mechanisms. One such mechanism involves the mobilization of

endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate

release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this

modulatory function.
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Kainate receptor-mediated modulation of glutamate release.

Safety Information
6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following

is a summary of the GHS hazard information.

Pictogram Signal Word Hazard Statements
Precautionary

Statements

GHS07 (Exclamation

Mark)
Warning

H319: Causes serious

eye irritation.

P264, P280,

P305+P351+P338,

P337+P313

It is recommended to wear appropriate personal protective equipment, including safety

glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a

well-ventilated area or a fume hood.
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Conclusion
6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic

neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors

makes it a lead compound for the development of neuroprotective and anticonvulsant

therapies. This technical guide provides a comprehensive foundation of its chemical properties,

synthesis, biological activity, and experimental protocols to aid researchers in their

investigations of this and related compounds. The provided diagrams of signaling pathways

and experimental workflows offer a clear visual representation to facilitate understanding and

experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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